molecular formula C11H10BrN3O B2558177 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 900019-47-8

4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2558177
CAS No.: 900019-47-8
M. Wt: 280.125
InChI Key: VJCLGCSPSAECIH-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a brominated pyrrole alkaloid derivative characterized by a 4-bromo-substituted pyrrole core and a 4-pyridinylmethyl group attached via a carboxamide linkage. The bromopyrrole scaffold is a hallmark of marine natural products, often associated with bioactivity due to its electrophilic bromine atom and hydrogen-bonding capabilities .

Properties

IUPAC Name

4-bromo-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-9-5-10(14-7-9)11(16)15-6-8-1-3-13-4-2-8/h1-5,7,14H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCLGCSPSAECIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C2=CC(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-bromopyridine with 1H-pyrrole-2-carboxylic acid. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyrrole derivatives.

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications in scientific research, including:

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of this compound exhibit antibacterial and antifungal properties. The presence of the bromine atom enhances bioactivity, making it a candidate for developing new antimicrobial agents.
    • Case Study : A study demonstrated that related pyrrole derivatives showed significant inhibition against several bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's disease.
    • Research Findings : In vitro assays indicated that compounds with similar structures effectively inhibited AChE activity, highlighting their potential in neuropharmacology .
  • Anticancer Properties :
    • Research has suggested that 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide may induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation.
    • Case Study : A study reported that related compounds demonstrated cytotoxic effects on various cancer cell lines, with mechanisms involving the disruption of the cell cycle and induction of apoptosis.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
    • Research Insights : Animal models have shown that similar compounds can protect neuronal cells from damage induced by toxins, indicating their therapeutic potential in neuroprotection .

Comparative Data Table

ApplicationActivity TypeReference
AntimicrobialInhibition of bacteria
Enzyme InhibitionAcetylcholinesterase
AnticancerCytotoxicity
NeuroprotectionProtection against toxins

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrole rings allow the compound to bind to active sites of enzymes, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects in the case of medicinal applications .

Comparison with Similar Compounds

Key Observations :

  • The butoxymethyl substituent in 4-bromo-N-(butoxymethyl)-1H-pyrrole-2-carboxamide enhances antifungal specificity compared to bulkier side chains .

Key Observations :

  • The 4-pyridinylmethyl group in the target compound may offer a balance between hydrophilicity and steric bulk, avoiding the toxicity associated with dimethylaminoethyl derivatives .

Substituent Effects on Physicochemical Properties

The bromopyrrole core’s bioactivity is highly dependent on the substituent’s electronic and steric properties:

  • Electron-withdrawing groups (e.g., bromine at C4) stabilize the pyrrole ring, enhancing electrophilic reactivity for covalent target binding .
  • Hydrophilic substituents (e.g., pyridinylmethyl) improve aqueous solubility, as seen in the structurally related compound 4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide (CAS: 439109-64-5) .
  • Bulky substituents (e.g., benzimidazole in compound 53) may reduce membrane permeability but increase target specificity .

Biological Activity

4-Bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a bromine atom and a pyridinylmethyl group, contributing to its unique chemical reactivity and biological profile. The molecular formula is C10H9BrN2OC_{10}H_{9}BrN_{2}O with a molecular weight of approximately 252.1 g/mol.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related pyrrole compounds against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The halogen substitution at the C4 position was found to enhance antibacterial activity, suggesting that similar modifications in this compound may yield potent antimicrobial agents .

Antihyperlipidemic Effects

A notable study explored the lipid-lowering potential of pyrrole-2-carboxamide derivatives in hyperlipidemic rats. The results showed that these compounds significantly reduced plasma triglycerides and cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol. Specifically, compounds similar to this compound demonstrated promising antihyperlipidemic effects, suggesting their potential use in cardiovascular disease management .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in bacterial growth, as seen in other pyrrole derivatives .
  • Lipid Metabolism : The antihyperlipidemic effects may be attributed to the modulation of lipoprotein lipase activity and the reduction of apolipoprotein C-III levels, which are critical in lipid metabolism .

Case Studies and Research Findings

StudyFindings
Evaluated the antihyperlipidemic effects in Triton WR-1339-induced hyperlipidemic rats.Significant reduction in triglycerides and LDL cholesterol; increase in HDL levels.
Investigated antibacterial properties against MRSA and other pathogens.Enhanced antibacterial activity linked to halogen substitution on the pyrrole ring.
Explored structure-activity relationships for pyrrole derivatives targeting tuberculosis.Identified potent anti-TB activity with low cytotoxicity for specific derivatives.

Q & A

Q. How can researchers optimize the synthesis of 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions. For example, hydrogenation steps (common in carboxamide synthesis) should be monitored for time (e.g., 18 hours as in ) and catalyst loading to avoid over-reduction. Purification via column chromatography or recrystallization (using solvents like methanol/water mixtures) can enhance purity. Intermediate characterization using 1H^1H-NMR and LC-MS is critical to confirm structural integrity at each step. highlights the use of hydrochloride salts to stabilize intermediates, which may improve crystallinity and handling .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters (e.g., a=16.0028A˚,β=93.199a = 16.0028 \, \text{Å}, \beta = 93.199^\circ) provide definitive structural confirmation, as demonstrated in and . Diffractometers like the Oxford Gemini S Ultra are recommended for high-resolution data .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR can resolve the bromo-pyrrole and pyridinylmethyl moieties. Coupling constants (e.g., JJ-values) help distinguish substitution patterns.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How can researchers design initial biological screening assays for this compound?

Methodological Answer: Prioritize antimicrobial or enzyme inhibition assays based on structural analogs. For example:

  • Antimicrobial activity : Follow protocols in , using Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. MIC values (e.g., 6.05–6.25 µg/mL for related pyrrole carboxamides) guide dose selection .
  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC50_{50} determination. The pyridinylmethyl group may interact with hydrophobic enzyme pockets .

Advanced Research Questions

Q. What mechanistic studies can elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions between the bromo-pyrrole core and target proteins (e.g., bacterial enzymes). The pyridine ring may participate in π-π stacking or hydrogen bonding .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) for target-ligand interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Substitution patterns : Replace the bromo group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects ().
  • Pyridine modifications : Introduce substituents at the 4-pyridinyl position (e.g., trifluoromethyl for lipophilicity) to enhance metabolic stability, as seen in .

Q. What computational tools are effective for predicting reactivity and optimizing synthetic pathways?

Methodological Answer:

  • Quantum chemical calculations : Use Gaussian or ORCA to model reaction pathways (e.g., bromination or amide coupling) and identify transition states. highlights ICReDD’s approach using quantum calculations to reduce trial-and-error experimentation .
  • Machine learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for novel derivatives .

Q. How can researchers address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug strategies : Synthesize hydrochloride salts (as in ) or PEGylated derivatives to improve aqueous solubility .

Q. How should contradictory data in synthesis yields or biological activity be resolved?

Methodological Answer:

  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, catalyst purity) across independent labs.
  • Meta-analysis : Compare datasets from analogs (e.g., vs. 12) to identify outliers. Statistical tools (e.g., Grubbs’ test) can detect experimental anomalies .

Q. What role do crystal packing interactions play in the compound’s stability?

Methodological Answer: Analyze X-ray data ( ) to identify intermolecular forces:

  • Hydrogen bonds : Between the carboxamide NH and pyridine N atoms.
  • Halogen bonding : Bromo groups may interact with aromatic rings in adjacent molecules, stabilizing the lattice .

Q. How can in silico toxicology models predict off-target effects?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME or ProTox-II assess absorption, cytochrome P450 inhibition, and hepatotoxicity. The bromo group may raise flags for bioaccumulation .
  • Docking against human kinases : Screen for unintended kinase inhibition (e.g., EGFR or VEGFR2) to prioritize safer derivatives .

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